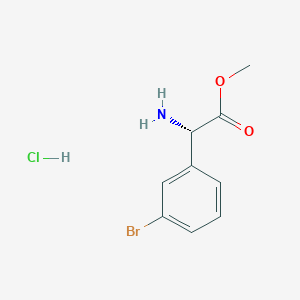
methyl 2-(aminooxy)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(aminooxy)propanoate hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 . It has a molecular weight of 155.58 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for methyl 2-(aminooxy)propanoate hydrochloride is 1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Wissenschaftliche Forschungsanwendungen
Chemical Biology
Chemical biologists use methyl 2-(aminooxy)propanoate hydrochloride to study metabolic pathways. By incorporating the compound into metabolic precursors, researchers can trace the pathways and interactions of various biochemicals within living organisms.
Each of these applications leverages the unique reactivity of the aminooxy group in methyl 2-(aminooxy)propanoate hydrochloride, demonstrating its versatility in scientific research. The compound’s ability to form stable linkages with carbonyl-containing compounds is particularly valuable across these diverse fields. Information adapted from Sigma-Aldrich .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(aminooxy)propanoate hydrochloride involves the reaction of methyl acrylate with hydroxylamine hydrochloride to form methyl 2-(hydroxyamino)propanoate, which is then reacted with sodium nitrite and hydrochloric acid to form methyl 2-(aminooxy)propanoate hydrochloride.", "Starting Materials": [ "Methyl acrylate", "Hydroxylamine hydrochloride", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form methyl 2-(hydroxyamino)propanoate.", "Step 2: Methyl 2-(hydroxyamino)propanoate is then reacted with sodium nitrite and hydrochloric acid to form methyl 2-(aminooxy)propanoate hydrochloride.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
CAS-Nummer |
13748-82-8 |
Produktname |
methyl 2-(aminooxy)propanoate hydrochloride |
Molekularformel |
C4H10ClNO3 |
Molekulargewicht |
155.6 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




